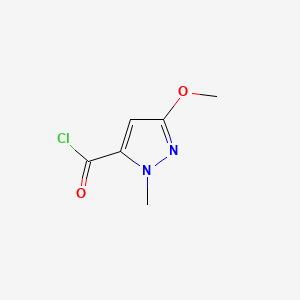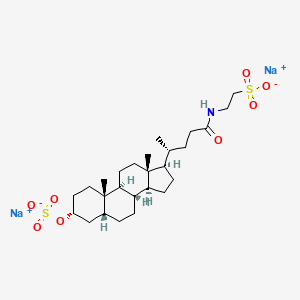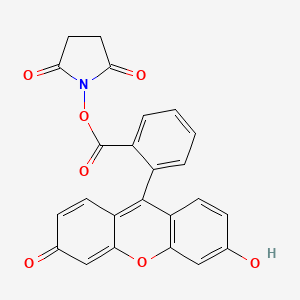
Nhs-fluorescein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxysuccinimide-fluorescein, commonly known as Nhs-fluorescein, is an amine-reactive derivative of fluorescein dye. It is widely used in various scientific applications due to its ability to label proteins and other biomolecules. The compound is particularly valued for its high specificity and stability when conjugated to primary amines in proteins, making it a popular choice for fluorescence microscopy, flow cytometry, and immunofluorescence-based assays .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nhs-fluorescein is synthesized by reacting fluorescein with N-hydroxysuccinimide (NHS) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction typically occurs in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at slightly alkaline pH values (pH 7-9). The resulting product is a stable NHS-ester of fluorescein .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often purified using high-performance liquid chromatography (HPLC) to achieve the desired quality for research and commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Nhs-fluorescein primarily undergoes acylation reactions with primary amines. The NHS-ester group reacts efficiently with amino groups in proteins, forming stable amide bonds. This reaction is favored in slightly alkaline conditions (pH 7-9) and results in the release of N-hydroxysuccinimide .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide, fluorescein, dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Conditions: Anhydrous solvents (DMF, DMSO), pH 7-9, room temperature
Major Products
The primary product of the reaction between this compound and proteins is a fluorescently labeled protein with a stable amide linkage. This product is used in various fluorescence-based assays and imaging techniques .
Wissenschaftliche Forschungsanwendungen
Nhs-fluorescein has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in labeling proteins, nucleic acids, and other biomolecules for fluorescence microscopy and flow cytometry.
Medicine: Utilized in diagnostic assays, including immunofluorescence and Western blotting, to detect specific proteins and antibodies.
Industry: Applied in the development of biosensors and other analytical devices for detecting biological and chemical substances .
Wirkmechanismus
The mechanism of action of Nhs-fluorescein involves the formation of a stable amide bond between the NHS-ester group and primary amines in proteins. This reaction results in the covalent attachment of the fluorescein dye to the protein, allowing for its detection and visualization using fluorescence-based techniques. The excitation and emission wavelengths of fluorescein (494 nm and 518 nm, respectively) enable its use in various fluorescence assays .
Vergleich Mit ähnlichen Verbindungen
Nhs-fluorescein is often compared with other amine-reactive fluorescent dyes such as fluorescein isothiocyanate (FITC) and sulfo-NHS-fluorescein. While FITC is also widely used for labeling proteins, this compound offers greater specificity and stability due to the formation of more stable amide bonds. Sulfo-NHS-fluorescein, on the other hand, is more water-soluble and can be used in aqueous environments without the need for organic solvents .
Similar Compounds
- Fluorescein isothiocyanate (FITC)
- Sulfo-NHS-fluorescein
- NHS-rhodamine
- Fluorescein-5-maleimide
This compound stands out due to its high specificity, stability, and versatility in various scientific applications, making it a valuable tool in research and diagnostics .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO7/c26-13-5-7-17-19(11-13)31-20-12-14(27)6-8-18(20)23(17)15-3-1-2-4-16(15)24(30)32-25-21(28)9-10-22(25)29/h1-8,11-12,26H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTBINYMFPKLQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Fluorobenzo[d]thiazol-5-amine](/img/structure/B590469.png)
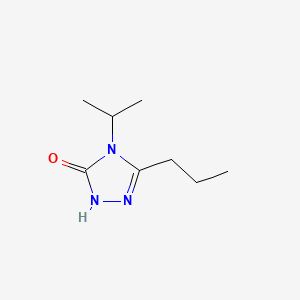
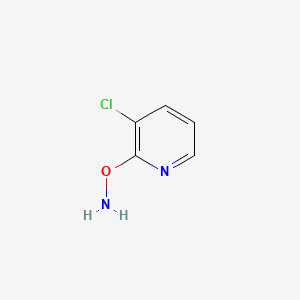
![1-Oxaspiro[2.5]oct-4-ene,6-(1-methylethyl)-,(3R-cis)-(9CI)](/img/new.no-structure.jpg)



